Cas no 2172512-92-2 (1-ethyl-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid)

1-Ethyl-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a substituted phenyl group and an ethyl side chain, contributing to its unique steric and electronic properties. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of receptor modulators or enzyme inhibitors. The carboxylic acid functionality allows for further derivatization, enhancing its utility in medicinal chemistry. Its well-defined molecular architecture offers opportunities for structure-activity relationship (SAR) studies, making it a valuable scaffold for drug discovery and fine chemical synthesis.
1-ethyl-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid structure
2172512-92-2 structure
Product Name:1-ethyl-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid
CAS No:2172512-92-2
MF:C15H21NO2
MW:247.33274435997
CID:6022103
PubChem ID:165962782
Update Time:2025-05-23

1-ethyl-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid
    • EN300-1455048
    • 2172512-92-2
    • Inchi: 1S/C15H21NO2/c1-3-11-7-5-6-8-12(11)13-9-16(4-2)10-14(13)15(17)18/h5-8,13-14H,3-4,9-10H2,1-2H3,(H,17,18)
    • InChI Key: KXTOALSYWLWJQZ-UHFFFAOYSA-N
    • SMILES: OC(C1CN(CC)CC1C1C=CC=CC=1CC)=O

Computed Properties

  • Exact Mass: 247.157228913g/mol
  • Monoisotopic Mass: 247.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 40.5Ų

1-ethyl-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid Pricemore >>

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Additional information on 1-ethyl-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid

1-Ethyl-4-(2-Ethylphenyl)Pyrrolidine-3-Carboxylic Acid: A Comprehensive Overview

1-Ethyl-4-(2-Ethylphenyl)Pyrrolidine-3-Carboxylic Acid, also known by its CAS number 2172512-92-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of pyrrolidine derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a pyrrolidine ring substituted with an ethyl group at position 4 and a 3-carboxylic acid group, along with a 2-ethylphenyl substituent. These structural features contribute to its unique chemical properties and biological functions.

The synthesis of 1-Ethyl-4-(2-Ethylphenyl)Pyrrolidine-3-Carboxylic Acid involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of this molecule, leveraging techniques such as Suzuki coupling, Friedel-Crafts alkylation, and hydrolysis reactions. Researchers have explored various pathways to optimize the yield and purity of this compound, ensuring its suitability for further biological evaluations.

In terms of pharmacological properties, this compound has shown promising results in preclinical studies. It exhibits moderate to high activity against several therapeutic targets, including enzymes involved in inflammatory pathways and receptors associated with pain signaling. For instance, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain. Additionally, it has been evaluated for its potential as an analgesic agent, with findings suggesting its efficacy in reducing pain-related behaviors in animal models.

The toxicity profile of 1-Ethyl-4-(2-Ethylphenyl)Pyrrolidine-3-Carboxylic Acid has also been a subject of recent investigations. Acute and chronic toxicity studies have been conducted to assess its safety for potential therapeutic use. Results indicate that the compound exhibits a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further long-term studies are required to fully understand its toxicity profile and ensure its suitability for clinical applications.

From a structural standpoint, the presence of the pyrrolidine ring provides a rigid framework that enhances the molecule's stability and bioavailability. The substitution pattern on the ring also plays a crucial role in determining its pharmacokinetic properties. The ethyl groups at positions 1 and 4 contribute to lipophilicity, which is essential for membrane permeability and absorption. Meanwhile, the carboxylic acid group at position 3 imparts acidity and may facilitate interactions with biological targets.

Recent research has also focused on the potential of this compound as a lead molecule for drug discovery. By modifying its substituents or incorporating additional functional groups, scientists aim to enhance its potency and selectivity towards specific targets. For example, efforts are underway to develop analogs with improved solubility or reduced off-target effects, which could pave the way for more effective therapeutic agents.

In conclusion, 1-Ethyl-4-(2-Ethylphenyl)Pyrrolidine-3-Carboxylic Acid (CAS No. 2172512-92-2) represents a valuable addition to the arsenal of compounds being explored for their pharmacological potential. Its unique structure, coupled with promising biological activities and favorable toxicity profiles, positions it as a promising candidate for further development in various therapeutic areas. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in the field of medicinal chemistry.

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